molecular formula C18H16N2S B14381235 N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine CAS No. 88047-04-5

N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine

Cat. No.: B14381235
CAS No.: 88047-04-5
M. Wt: 292.4 g/mol
InChI Key: HOJRLNYLWJVREN-UHFFFAOYSA-N
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Description

N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine is an organic compound with the molecular formula C18H16N2S. This compound is a derivative of aniline and is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a benzene-1,4-diamine core. It is a white crystalline solid that can darken upon exposure to air due to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine typically involves the reaction of 4-nitrochlorobenzene with ammonia to form 4-nitroaniline, which is then hydrogenated to produce the desired compound . Another method involves the conversion of aniline to diphenyltriazine, followed by acid-catalysis to form 4-aminoazobenzene, which is then hydrogenated .

Industrial Production Methods

Industrial production of this compound often follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine involves the donation of the nitrogen’s lone pair into the ring system, increasing the electron density around the ring. This makes the ring more reactive and reduces the availability of the lone pair on the nitrogen for other reactions . The compound can interact with various molecular targets and pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine is unique due to the presence of both phenyl and phenylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

88047-04-5

Molecular Formula

C18H16N2S

Molecular Weight

292.4 g/mol

IUPAC Name

1-N-phenyl-4-N-phenylsulfanylbenzene-1,4-diamine

InChI

InChI=1S/C18H16N2S/c1-3-7-15(8-4-1)19-16-11-13-17(14-12-16)20-21-18-9-5-2-6-10-18/h1-14,19-20H

InChI Key

HOJRLNYLWJVREN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NSC3=CC=CC=C3

Origin of Product

United States

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